molecular formula C26H40Cl2O3 B14669182 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride CAS No. 41434-36-0

5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride

Cat. No.: B14669182
CAS No.: 41434-36-0
M. Wt: 471.5 g/mol
InChI Key: HCBCKZODFPWIQF-UHFFFAOYSA-N
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Description

5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is an organic compound characterized by the presence of a benzene ring substituted with an octadecyloxy group and two carbonyl chloride groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:

5-(Octadecyloxy)benzene-1,3-dicarboxylic acid+2SOCl25-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride+2HCl+SO2\text{5-(Octadecyloxy)benzene-1,3-dicarboxylic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{HCl} + \text{SO}_2 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid+2SOCl2​→5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride+2HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid and hydrochloric acid.

    Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous media at room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    5-(Octadecyloxy)benzene-1,3-dicarboxylic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups act as electrophilic centers, facilitating the formation of various derivatives through nucleophilic attack. The octadecyloxy group imparts hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Isophthaloyl Chloride: Similar structure with two carbonyl chloride groups on a benzene ring but lacks the octadecyloxy group.

    Terephthaloyl Chloride: Another dicarbonyl chloride compound with the carbonyl groups at the 1 and 4 positions on the benzene ring.

    Dimedone: A cyclic 1,3-diketone with different reactivity and applications.

Uniqueness

5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties

Properties

CAS No.

41434-36-0

Molecular Formula

C26H40Cl2O3

Molecular Weight

471.5 g/mol

IUPAC Name

5-octadecoxybenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C26H40Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)29)19-23(21-24)26(28)30/h19-21H,2-18H2,1H3

InChI Key

HCBCKZODFPWIQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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